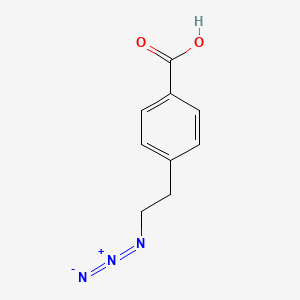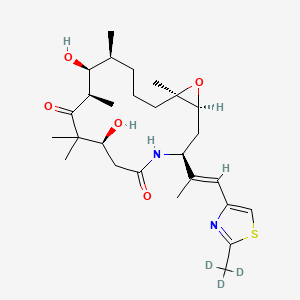
Diethazine Sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethazine Sulfoxide is a chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis It is a derivative of diethazine, a phenothiazine derivative, and is characterized by the presence of a sulfoxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethazine Sulfoxide can be synthesized through the oxidation of diethazine. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The reaction conditions must be carefully controlled to avoid over-oxidation to the sulfone derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually purified through recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form the corresponding sulfone.
Reduction: It can be reduced back to diethazine using reducing agents like sodium borohydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Diethazine Sulfone.
Reduction: Diethazine.
Substitution: Various substituted diethazine derivatives.
Aplicaciones Científicas De Investigación
Diethazine Sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
Diethazine Sulfoxide can be compared with other sulfoxide-containing compounds such as:
Dimethyl Sulfoxide: Known for its solvent properties and use in cryopreservation.
Methyl Sulfoxide: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness: this compound is unique due to its phenothiazine backbone, which imparts specific chemical and biological properties
Comparación Con Compuestos Similares
- Dimethyl Sulfoxide
- Methyl Sulfoxide
- Phenothiazine Sulfoxide Derivatives
Propiedades
Fórmula molecular |
C18H22N2OS |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(5-oxophenothiazin-10-yl)ethanamine |
InChI |
InChI=1S/C18H22N2OS/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)22(21)18-12-8-6-10-16(18)20/h5-12H,3-4,13-14H2,1-2H3 |
Clave InChI |
FHJXMDBVMWVIIL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1r,3r)-1-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B13446842.png)
![tert-butyl (1RS,4RS&,5SR&,6SR)-4-amino-5-hydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13446847.png)


![(6R,11R,13R,16R,23R,27S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B13446869.png)





![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)


